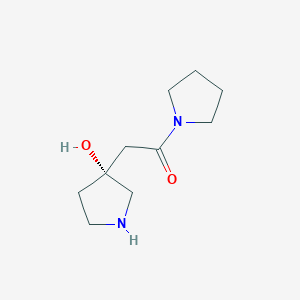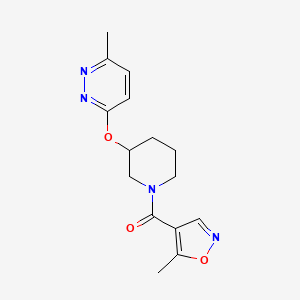
2-(3-Hydroxypyrrolidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypyrrolidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a chemical compound also known as Hydroxyphenylpyrrolidinyl ketone (HPPK). It is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry. In
作用機序
The mechanism of action of HPPK is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It is thought to do this by binding to the active site of these enzymes, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
HPPK has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have antioxidant properties. It has also been shown to have a positive effect on cognitive function, improving memory and learning ability.
実験室実験の利点と制限
One advantage of using HPPK in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. This makes it a cost-effective option for researchers. However, one limitation of using HPPK is that its mechanism of action is not fully understood, which can make it difficult to design experiments that effectively test its properties.
将来の方向性
There are a number of potential future directions for research on HPPK. One area of interest is in the development of new anti-inflammatory drugs based on HPPK. Another potential area of research is in the development of new cancer treatments that target the enzymes inhibited by HPPK. Additionally, further research is needed to fully understand the mechanism of action of HPPK and how it can be used to improve cognitive function.
合成法
HPPK can be synthesized by reacting 3-hydroxypyrrolidine with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization. The overall yield of this synthesis method is approximately 70%.
科学的研究の応用
HPPK has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicine. HPPK has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-3-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9(12-5-1-2-6-12)7-10(14)3-4-11-8-10/h11,14H,1-8H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOAWRDRJVSCX-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2(CCNC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C[C@@]2(CCNC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypyrrolidin-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2648298.png)
![1-[(6-Chloropyridin-3-yl)methyl]indole](/img/structure/B2648300.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2648303.png)
![[1-[(2-Fluoro-5-methylphenyl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2648305.png)
![4'-Cyano[1,1'-biphenyl]-4-yl acetate](/img/structure/B2648306.png)
![6-Benzyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648311.png)
![N-(1-cyanopropyl)-4-[methyl(propyl)amino]benzamide](/img/structure/B2648313.png)



![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2648319.png)
![7-Methyl-2-(3-morpholinopropyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2648320.png)